![molecular formula C18H22N4O3S B2360034 Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-35-2](/img/structure/B2360034.png)

Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

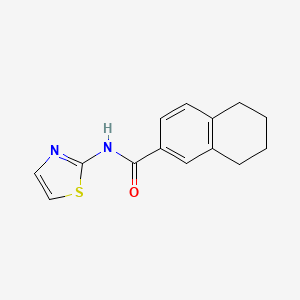

“Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazolo-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved the reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound exhibits a structure that is conducive to acting as a precursor in the synthesis of various therapeutic agents. The triazolopyrimidine core is a common motif in drugs that target cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Its potential for modification makes it a valuable scaffold for developing new medications with enhanced efficacy and reduced side effects.

Organic Synthesis: Catalyst-Free Reactions

The compound has been utilized in microwave-mediated, catalyst-free synthesis of 1,2,4-triazolopyridines . This method is significant for its eco-friendly approach, avoiding the use of heavy metal catalysts and reducing the environmental impact of chemical synthesis.

Material Science: Functional Material Development

In material sciences, the compound’s derivatives can be used to create functional materials with specific properties. These materials may have applications in electronics, photonics, or as sensors due to the electronic properties of the triazolopyrimidine ring system .

Pharmacology: Inhibitors for Disease Treatment

Derivatives of this compound have shown activity as inhibitors against various enzymes, which is crucial in the treatment of diseases like malaria. They act as dihydroorotate dehydrogenase inhibitors, which is an essential enzyme for the de novo pyrimidine biosynthesis in Plasmodium species .

Biochemistry: Enzyme Mechanism Studies

The compound can be used to study enzyme mechanisms, particularly those involving transamidation and nucleophilic addition reactions . Understanding these mechanisms is vital for designing drugs that can modulate enzyme activity.

Molecular Biology: Nucleic Acid Interaction

Research has indicated that similar compounds can bind to HIV TAR RNA, which suggests potential applications in investigating the pharmacological activity caused by such interactions . This could lead to new strategies for combating viral infections.

Synthetic Methodology: Vilsmeier Reaction

It serves as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is important for the formation of aldehydes and ketones from non-aromatic compounds, which are key intermediates in organic synthesis.

Mechanism of Action

Target of Action

Compounds with similar [1,2,4]triazolo[1,5-a]pyrimidine structures have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Based on the structural similarity to other [1,2,4]triazolo[1,5-a]pyrimidine derivatives, it may interact with its targets by binding to the active site, thereby inhibiting their function .

Biochemical Pathways

This pathway is crucial for cell proliferation and survival, and its inhibition can lead to decreased cell growth and induced apoptosis .

Result of Action

Related [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to exhibit antiproliferative activities against various cancer cell lines . They can inhibit cell growth, induce cell cycle arrest, and promote apoptosis .

properties

IUPAC Name |

methyl 7-(4-ethoxyphenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-5-13-14(16(23)24-3)15(11-7-9-12(10-8-11)25-6-2)22-17(19-13)20-18(21-22)26-4/h7-10,15H,5-6H2,1-4H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEMIQSVQYYAMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OCC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2359953.png)

![7-(3-Ethynyl-5-fluorosulfonyloxybenzoyl)-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2359958.png)

![2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile](/img/structure/B2359960.png)

![2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2359962.png)

![N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2359966.png)

![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2359973.png)